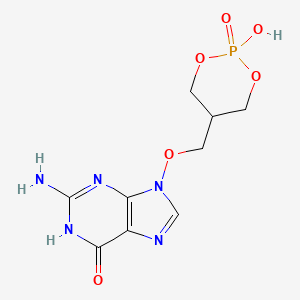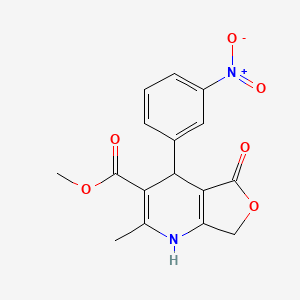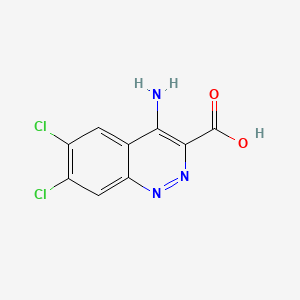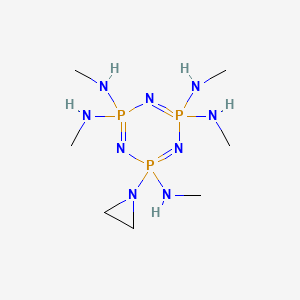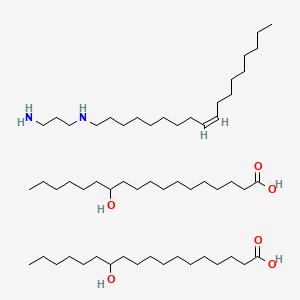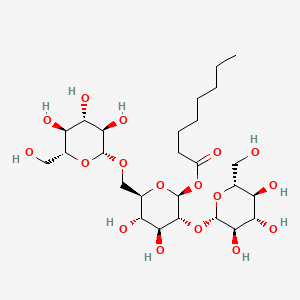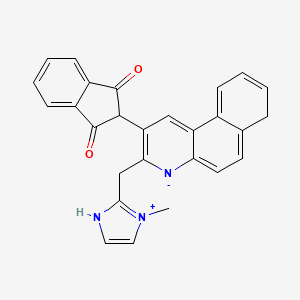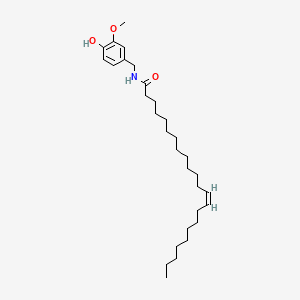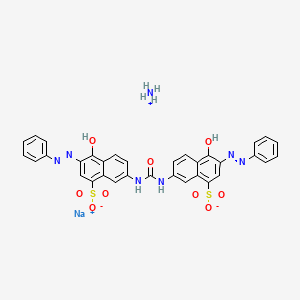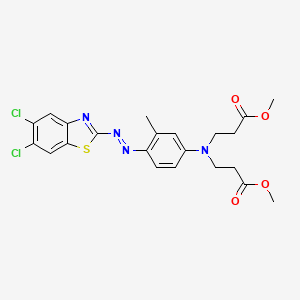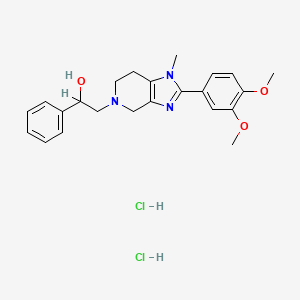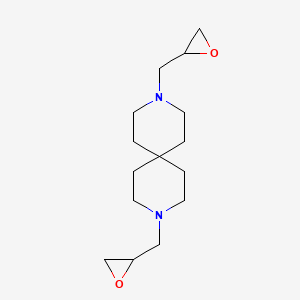
Triammonium 12-wolframophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium 12-wolframophosphate is a chemical compound with the molecular formula H12N3O40PW12. It is a complex inorganic compound that contains tungsten, phosphorus, oxygen, and nitrogen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triammonium 12-wolframophosphate can be synthesized through a series of chemical reactions involving tungsten and phosphate precursors. One common method involves the reaction of ammonium tungstate with phosphoric acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. The raw materials, such as ammonium tungstate and phosphoric acid, are mixed in precise ratios and subjected to controlled temperature and pressure conditions. The resulting compound is then isolated and purified using techniques such as filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Triammonium 12-wolframophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
Triammonium 12-wolframophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in the production of advanced materials, such as catalysts and electronic components.
Mechanism of Action
The mechanism of action of triammonium 12-wolframophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It can also interact with biological molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triammonium 12-molybdophosphate: Similar in structure but contains molybdenum instead of tungsten.
Triammonium 12-vanadophosphate: Contains vanadium instead of tungsten.
Triammonium 12-chromophosphate: Contains chromium instead of tungsten.
Uniqueness
Triammonium 12-wolframophosphate is unique due to its specific combination of tungsten and phosphate, which imparts distinct chemical and physical properties. Its high stability and catalytic activity make it particularly valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
12026-93-6 |
|---|---|
Molecular Formula |
H12N3O40PW12 |
Molecular Weight |
2931.1 g/mol |
IUPAC Name |
triazanium;trioxotungsten;phosphate |
InChI |
InChI=1S/3H3N.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
IJRANYBINFUJGF-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


